molecular formula C23H15Br2NO2 B12129318 (1,6-dibromo(2-naphthyloxy))-N,N-dibenzamide

(1,6-dibromo(2-naphthyloxy))-N,N-dibenzamide

Cat. No.: B12129318
M. Wt: 497.2 g/mol
InChI Key: QWTXBOGVWGMRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,6-dibromo(2-naphthyloxy))-N,N-dibenzamide is an organic compound that features a naphthalene ring substituted with bromine atoms and an ether linkage to a dibenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,6-dibromo(2-naphthyloxy))-N,N-dibenzamide typically involves the bromination of 2-naphthol followed by etherification and subsequent amidation reactions. One common method involves the use of N-bromosuccinimide (NBS) in acetone and hydrochloric acid to brominate 2-naphthol . The brominated product is then reacted with dibenzamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1,6-dibromo(2-naphthyloxy))-N,N-dibenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

(1,6-dibromo(2-naphthyloxy))-N,N-dibenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1,6-dibromo(2-naphthyloxy))-N,N-dibenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine atoms, ether linkage, and dibenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C23H15Br2NO2

Molecular Weight

497.2 g/mol

IUPAC Name

(1,6-dibromonaphthalen-2-yl) N,N-diphenylcarbamate

InChI

InChI=1S/C23H15Br2NO2/c24-17-12-13-20-16(15-17)11-14-21(22(20)25)28-23(27)26(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15H

InChI Key

QWTXBOGVWGMRIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C4=C(C=C3)C=C(C=C4)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.